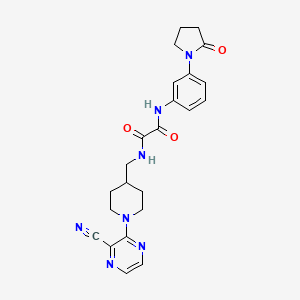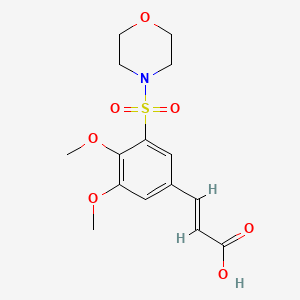
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a chemical compound with the molecular formula C12H10IN3O4 and a molecular weight of 387.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of chemical bonds present. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Ethyl 2-cyano-3-(2-nitrophenyl)-ethyl acrylate has been converted to ethyl 2-aminoquinoline-3-carboxylate under specific conditions, showing the compound's versatility in synthesis processes. The optimized conditions led to a high yield, showcasing its potential in fine chemical production (Luo Yan-ping, 2011).
- Water-mediated three-component Wittig–S_NAr reactions have developed novel pathways to various ethyl acrylate derivatives, serving as intermediates for inhibitors and demonstrating the compound's role in facilitating complex chemical syntheses (Zian Xu et al., 2015).
Material Science and Polymer Chemistry
- The study of the supramolecular assembly of related ethyl acrylate derivatives has led to insights into noncovalent interactions stabilizing molecular conformations, highlighting the compound's importance in understanding material properties (Catiúcia R M O Matos et al., 2016).
- Nitroxide-mediated synthesis of polymers from acrylate derivatives shows the potential of these compounds in creating functional materials with specific properties, such as comb-like homopolymers and block copolymers, which can be tailored for various applications (B. Lessard & M. Maríc, 2008).
Molecular Structure Analysis
- X-ray crystallography and quantum chemical studies on similar ethyl acrylate derivatives have provided deep insights into their structural and spectral characteristics, enabling the prediction of reactivity and properties based on molecular geometry (V. P. Gupta et al., 2007).
Pharmaceutical and Biological Research
- While the explicit application of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate in biological or pharmaceutical research wasn't found in the provided papers, derivatives of ethyl acrylates have shown potential in creating compounds with antioxidant and anti-inflammatory activities, suggesting a broader relevance of such chemicals in drug synthesis and medicinal chemistry (K. Madhavi & G. Sreeramya, 2017).
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is not specified in the search results. The mechanism of action typically refers to how a molecule interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCLMQTTOACRN-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641489.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)




![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)
![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
